molecular formula C17H20N2O2 B3135378 (R)-Benzyl 1-amino-3-phenylpropan-2-ylcarbamate CAS No. 400652-48-4

(R)-Benzyl 1-amino-3-phenylpropan-2-ylcarbamate

Cat. No.: B3135378
CAS No.: 400652-48-4
M. Wt: 284.35 g/mol
InChI Key: RFHWUYIUCANZPA-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-Benzyl 1-amino-3-phenylpropan-2-ylcarbamate is a chiral compound with significant potential in various scientific fields It is characterized by its unique structure, which includes a benzyl group, an amino group, and a phenylpropan-2-ylcarbamate moiety

Preparation Methods

The synthesis of ®-Benzyl 1-amino-3-phenylpropan-2-ylcarbamate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and phenylpropan-2-ylcarbamate.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired enantiomer is obtained.

    Catalysts and Reagents: Catalysts such as transaminases may be used to facilitate the reaction. Common reagents include solvents like ethanol or methanol.

    Purification: The final product is purified using techniques such as crystallization or chromatography to achieve high purity and enantiomeric excess.

Industrial production methods may involve the use of immobilized whole-cell biocatalysts with ®-transaminase activity, which offer an environmentally and economically attractive approach for the synthesis of enantiopure compounds .

Chemical Reactions Analysis

®-Benzyl 1-amino-3-phenylpropan-2-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction outcomes.

Scientific Research Applications

®-Benzyl 1-amino-3-phenylpropan-2-ylcarbamate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and psychiatric disorders.

    Biological Studies: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Industrial Applications: It is utilized in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of ®-Benzyl 1-amino-3-phenylpropan-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved in its mechanism of action include binding to active sites on enzymes, altering their activity, and modulating signal transduction pathways.

Comparison with Similar Compounds

®-Benzyl 1-amino-3-phenylpropan-2-ylcarbamate can be compared with similar compounds such as:

    (S)-Benzyl 1-amino-3-phenylpropan-2-ylcarbamate: The enantiomer of the compound, which may have different biological activities and properties.

    1-Phenylpropan-2-amine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.

The uniqueness of ®-Benzyl 1-amino-3-phenylpropan-2-ylcarbamate lies in its specific chiral configuration, which can result in distinct interactions with biological targets and different pharmacological effects compared to its enantiomer and other related compounds .

Properties

IUPAC Name

benzyl N-[(2R)-1-amino-3-phenylpropan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c18-12-16(11-14-7-3-1-4-8-14)19-17(20)21-13-15-9-5-2-6-10-15/h1-10,16H,11-13,18H2,(H,19,20)/t16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHWUYIUCANZPA-MRXNPFEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CN)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](CN)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-Benzyl 1-amino-3-phenylpropan-2-ylcarbamate
Reactant of Route 2
(R)-Benzyl 1-amino-3-phenylpropan-2-ylcarbamate
Reactant of Route 3
(R)-Benzyl 1-amino-3-phenylpropan-2-ylcarbamate
Reactant of Route 4
(R)-Benzyl 1-amino-3-phenylpropan-2-ylcarbamate
Reactant of Route 5
(R)-Benzyl 1-amino-3-phenylpropan-2-ylcarbamate
Reactant of Route 6
(R)-Benzyl 1-amino-3-phenylpropan-2-ylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.